Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
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Overview
Description
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a methyl group at the 3-position, an oxo group at the 2-position, and a carboxylate ester at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst, such as acetic acid or hydrochloric acid, under reflux conditions . This reaction forms the quinoline core, which can then be further functionalized to introduce the methyl and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxylated quinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives.
Scientific Research Applications
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism by which Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound’s functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: Similar in structure but contains a benzothiopyran ring instead of a quinoline ring.
Ethyl 6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate: Contains an ethyl group and a thioxo group, offering different chemical properties.
Uniqueness
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS No. 74480-70-9) is a compound of interest due to its potential biological activities. This article aims to summarize the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃N₁O₃
- Molecular Weight : 219.24 g/mol
- CAS Number : 74480-70-9
- SMILES Notation : CC1(CC2=CC=CC=C2NC1=O)C(=O)O
The compound features a tetrahydroquinoline core, which is known for various biological activities including anti-cancer and anti-inflammatory effects.
Anticancer Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activities. For instance:
- Topoisomerase II Inhibition : Compounds in this class have been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells. A study showed that derivatives of tetrahydroquinoline were effective against various cancer cell lines including HepG2 and MCF-7 .
- Cell Cycle Arrest : The same studies noted that these compounds could induce G2/M phase cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of tetrahydroquinoline derivatives. These compounds have been shown to reduce inflammatory markers and could potentially be used in treating chronic inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells .
Study on Anticancer Activity
A notable study investigated the effects of a tetrahydroquinoline derivative on HepG2 liver cancer cells. The results indicated:
Parameter | Control Group | Treatment Group |
---|---|---|
Cell Viability (%) | 100 | 62 |
Apoptosis Rate (%) | 5 | 35 |
G2/M Phase Arrest (%) | 10 | 45 |
This data suggests that treatment with the compound significantly reduces cell viability while increasing apoptosis rates compared to controls.
Study on Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects:
Inflammatory Marker | Control Level | Treated Level |
---|---|---|
TNF-alpha (pg/mL) | 100 | 30 |
IL-6 (pg/mL) | 80 | 20 |
These findings indicate a substantial reduction in inflammatory markers following treatment with the compound.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-12(11(15)16-2)7-8-5-3-4-6-9(8)13-10(12)14/h3-6H,7H2,1-2H3,(H,13,14) |
InChI Key |
YKLHRGXFKHPNRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2NC1=O)C(=O)OC |
Origin of Product |
United States |
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